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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

Get Quote

Executive Summary: The "Sociable" Scaffold
In modern medicinal chemistry, the value of a fragment is defined not just by its binding affinity,

but by its "sociability"—the ease with which it can be elaborated into a lead compound. 2-(3-
Bromophenyl)morpholine represents a tier-1 scaffold because it offers two distinct,

chemically orthogonal growth vectors on a solubility-enhancing core.

Unlike flat aromatic systems, the morpholine ring introduces essential three-dimensionality

(Fsp³ character) and metabolic stability. The 3-bromo substitution on the phenyl ring acts as a

pre-installed "synthetic handle," allowing rapid exploration of chemical space via cross-coupling

reactions without affecting the solubilizing morpholine headgroup.
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Property Value (Approx.) Significance in FBDD

MW 242.11 Da
Ideal for fragment libraries

(Rule of 3 compliant).

cLogP ~2.1

Lipophilicity allows membrane

permeability but retains

aqueous solubility.

H-Bond Donors 1 (NH)

Key interaction point for

Asp/Glu residues in active

sites.

H-Bond Acceptors 2 (N, O)

Morpholine oxygen often

engages hinge regions in

kinases.

Rotatable Bonds 1
Low entropic penalty upon

binding.

Topological PSA ~21 Å²
Excellent CNS penetration

potential.

Structural Logic & Growth Vectors
Effective drug design requires a clear strategy for "growing" a fragment.[1] This molecule

provides a bifurcated evolution path:

Vector A (The Amine): The secondary amine of the morpholine is a nucleophilic "soft" handle.

It is ideal for amide couplings, reductive aminations, or SNAr reactions to tune potency and

pharmacokinetic (PK) properties.

Vector B (The Bromide): The aryl bromide is a "hard" electrophilic handle. It is primed for

Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the

scaffold into hydrophobic pockets or engage distal residues.

Visualization: Fragment Evolution Strategy
The following diagram illustrates the logical flow of evolving this fragment into a lead candidate.
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Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and aryl

bromide handles.

Synthetic Methodologies
Reliable access to the core scaffold is a prerequisite for any FBDD campaign. While 2-(3-
bromophenyl)morpholine is commercially available, in-house synthesis allows for the

introduction of chirality or isotopic labeling.

Protocol A: The Epoxide Ring-Opening Route (Primary)
This is the industry-standard method for synthesizing 2-aryl morpholines. It relies on the

regioselective opening of a styrene oxide derivative followed by cyclization.

Reaction Scheme:

Precursor: 3-Bromostyrene oxide (commercially available or made from 3-bromostyrene +

mCPBA).

Reagent: Ethanolamine (2-aminoethanol).

Cyclization Agent: Sulfuric acid (H₂SO₄) or Mitsunobu conditions.
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Step-by-Step Experimental Protocol
Objective: Synthesis of 2-(3-Bromophenyl)morpholine oxalate salt.

Epoxide Opening:

Charge a reaction vessel with 3-bromostyrene oxide (1.0 equiv, 10 mmol) and

ethanolamine (3.0 equiv, 30 mmol).

Note: Excess ethanolamine prevents polymerization.

Stir the neat mixture (or in minimal MeOH) at 60°C for 4 hours.

Monitor by TLC/LCMS for the disappearance of epoxide. The product is the vicinal amino-

diol: 1-((2-hydroxyethyl)amino)-2-(3-bromophenyl)ethanol.

Concentrate under reduced pressure to remove excess ethanolamine (high vacuum

required).

Cyclization (Acid-Mediated):

Dissolve the crude amino-diol in 70% H₂SO₄ (5 mL per gram of substrate).

Heat to 140°C for 12 hours. Caution: Exothermic.

Cool to 0°C in an ice bath.

Slowly neutralize with 50% NaOH solution until pH ~10. Keep temperature <20°C.

Extract with Dichloromethane (DCM) (3 x 50 mL).

Dry organic layer over anhydrous Na₂SO₄ and concentrate.

Purification & Salt Formation:

Dissolve the crude oil in Ethanol/Et₂O (1:1).

Add Oxalic acid (1.0 equiv) dissolved in warm ethanol.
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Cool to 4°C. The oxalate salt of 2-(3-bromophenyl)morpholine will precipitate as a white

solid.

Filter and wash with cold Et₂O.

Validation Criteria:

¹H NMR (DMSO-d₆): Look for the characteristic methine triplet at ~4.5 ppm (benzylic H) and

the morpholine ring protons between 2.8–4.0 ppm.

LCMS: [M+H]⁺ = 242/244 (1:1 Br isotope pattern).

Application Case Study: Kinase Inhibitor Design
In this scenario, we utilize the fragment to target a hypothetical tyrosine kinase (e.g., similar to

EGFR or Aurora A) where the morpholine oxygen binds to the hinge region.

The Design Logic
Hinge Binder: The morpholine oxygen acts as the acceptor.

Gatekeeper Interaction: We need a bulky group to access the back pocket.

Solubility: The morpholine core maintains water solubility despite adding hydrophobic

groups.

Experimental Workflow: Library Generation
The following DOT diagram details the parallel synthesis workflow to generate a focused library

from the core fragment.
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Caption: Parallel synthesis workflow for generating a 2-biaryl-morpholine library.

Detailed Protocol: Suzuki-Miyaura Coupling on the
Fragment
Objective: Functionalization of the Br-handle.

Reaction Setup:

In a microwave vial, combine N-Boc-2-(3-bromophenyl)morpholine (1.0 equiv), Aryl

Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

Execution:

Seal and heat to 90°C for 12 hours (or 110°C for 30 mins in microwave).
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Filter through Celite to remove Pd black.

Workup:

Dilute with EtOAc, wash with brine.

Purify via flash chromatography (Hexane/EtOAc gradient).

Deprotection:

Treat the purified intermediate with 20% TFA in DCM (1 hour, RT) to liberate the

morpholine amine for solubility/binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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